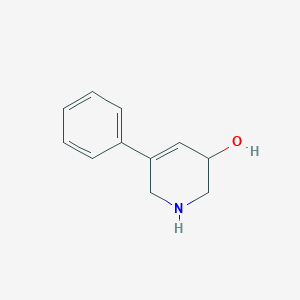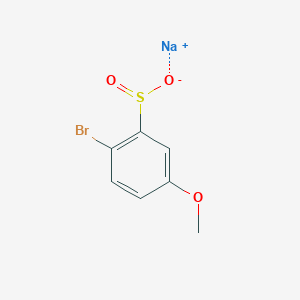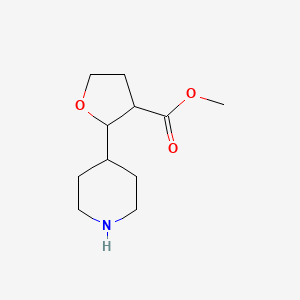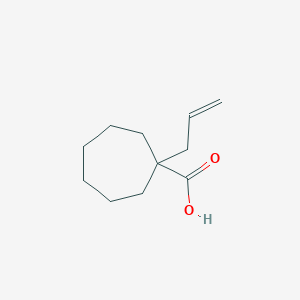
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a chiral β-hydroxy-α-amino acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and developmental drug candidates . Its unique structure, featuring both an amino group and a hydroxyl group on the same carbon atom, makes it an important molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through the aldol addition of glycine and pyridine-4-carboxaldehyde, catalyzed by d-threonine aldolase enzymes . The reaction conditions are optimized to ensure high yield and purity:
Temperature: Optimal temperature for the reaction is maintained to ensure enzyme stability.
pH: The pH is controlled to maximize the enzyme activity.
Reactants and Enzyme Amounts: The amounts of glycine, pyridine-4-carboxaldehyde, and d-threonine aldolase are carefully measured to minimize waste and maximize product formation.
Industrial Production Methods
Efficient recombinant Escherichia coli fermentation processes have been developed for producing the d-threonine aldolase enzymes . The enzymes’ stability is significantly improved by the addition of divalent cations. The aldol addition product directly crystallizes out from the reaction mixture in high purity and high diastereo- and enantioselectivity, contributing to high yield and easy isolation .
Chemical Reactions Analysis
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. The compound’s molecular targets include enzymes involved in amino acid metabolism and receptors in the central nervous system . The pathways involved in its action include enzymatic catalysis and receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be compared with other similar compounds such as:
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid: Another isomer with the pyridine ring attached at the second position, which also exhibits unique properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZPAMKQDZASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)


![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)


![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)




![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
